

The Inactive Enantiomer: A Technical Guide to the Chemical Properties of (-)-SHIN1

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Compound of Interest

Compound Name: (-)-SHIN1

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This technical guide provides a comprehensive overview of the chemical and biological properties of **(-)-SHIN1**, the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1. While devoid of significant biological activity, **(-)-SHIN1** serves as an essential negative control in research to demonstrate the stereospecificity of its active counterpart. Understanding its characteristics is crucial for the accurate interpretation of experimental results in the study of one-carbon metabolism and the development of novel therapeutics targeting this pathway.

Core Chemical Properties

(-)-SHIN1, with the chemical name 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile, shares the same fundamental chemical structure as its active enantiomer.^[1] Key physicochemical properties are summarized below.

Property	Value	Reference
Molecular Weight	400.48 g/mol	[1]
Molecular Formula	C ₂₄ H ₂₄ N ₄ O ₂	[1]
Purity	≥98%	[1]
Solubility	Soluble to 50 mM in DMSO	[1]
Storage	Store at -20°C	[1]
CAS Number	2146095-85-2 (for the racemate)	[1]

Biological Inactivity: A Comparative Perspective

The defining characteristic of **(-)-SHIN1** is its lack of significant inhibitory activity against the serine hydroxymethyltransferase (SHMT) enzymes, SHMT1 and SHMT2. This stands in stark contrast to the potent, nanomolar inhibition exhibited by **(+)-SHIN1**.^[2] This stereospecificity highlights the precise molecular interactions required for the inhibition of the SHMT active site.

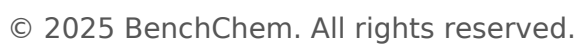
The biological inactivity of **(-)-SHIN1** has been demonstrated in cell-based assays. For instance, in HCT-116 colon cancer cells, **(-)-SHIN1** showed no significant effect on cell growth at concentrations up to 30 µM.^[3] This is a critical baseline for interpreting the potent anti-proliferative effects of **(+)-SHIN1**, which has an IC₅₀ of 870 nM in the same cell line.^[3]

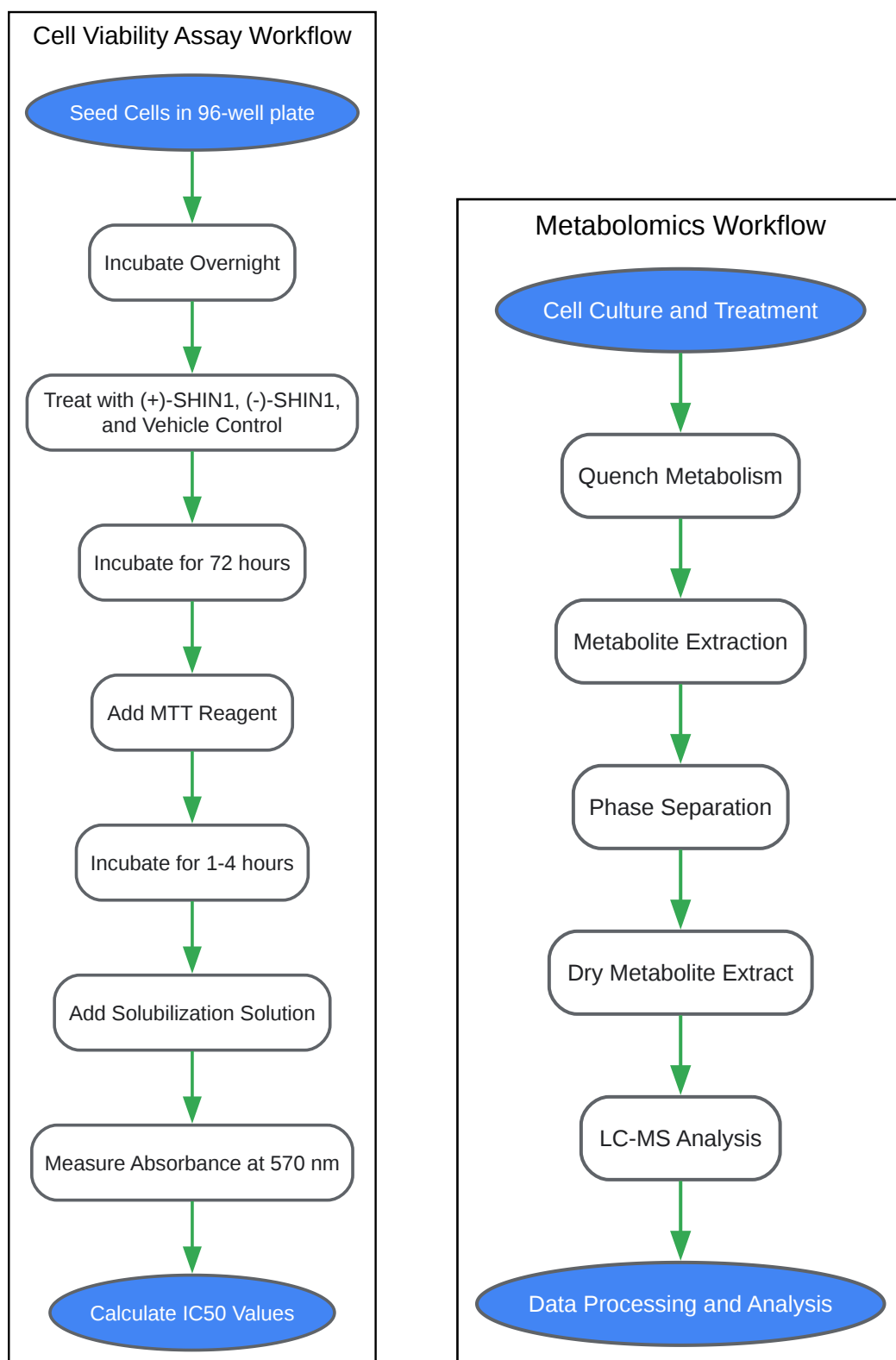
Parameter	(+)-SHIN1	(-)-SHIN1	Reference
SHMT1 IC ₅₀	5 nM	Inactive	[2]
SHMT2 IC ₅₀	13 nM	Inactive	[2]
HCT-116 Cell Growth IC ₅₀	870 nM	No significant effect up to 30 µM	[2][3]

The Role of (-)-SHIN1 in Elucidating the Mechanism of Action of SHMT Inhibitors

The primary utility of **(-)-SHIN1** in research is as a negative control to validate that the observed biological effects of the active enantiomer are due to on-target SHMT inhibition. By demonstrating that **(-)-SHIN1** does not elicit the same cellular responses as **(+)-SHIN1**, researchers can confidently attribute the effects of the active compound to the disruption of one-carbon metabolism.

The inhibition of SHMT by **(+)-SHIN1** blocks the conversion of serine to glycine and the simultaneous production of one-carbon units in the form of 5,10-methylenetetrahydrofolate.[4] This leads to a depletion of downstream metabolites essential for nucleotide biosynthesis and cellular proliferation.[4] Metabolomic studies have confirmed that treatment with **(+)-SHIN1** leads to an accumulation of purine biosynthetic intermediates, a hallmark of one-carbon pathway inhibition.[4] In contrast, treatment with **(-)-SHIN1** does not produce these metabolic changes.[3]





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